2,5-Dibromo-1,3-dimethylbenzene
Overview
Description
2,5-Dibromo-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 2 and 5 positions, and two methyl groups are substituted at the 1 and 3 positions. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Mode of Action
Brominated compounds are known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atoms on the benzene ring can be replaced by other electrophiles, leading to changes in the compound’s structure and properties .
Pharmacokinetics
It is known that brominated compounds are generally lipophilic, which can influence their absorption and distribution within the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromo-1,3-dimethylbenzene . For instance, the presence of other chemicals can affect the reactivity of this compound. Additionally, factors such as temperature and pH can influence the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-1,3-dimethylbenzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene). The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is carefully monitored to prevent over-bromination and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-1,3-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the bromine atoms.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or bromine (Br2) with a catalyst for bromination.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Electrophilic Aromatic Substitution: Products include nitro-2,5-dibromo-1,3-dimethylbenzene or further brominated derivatives.
Nucleophilic Substitution: Products include hydroxyl- or amino-substituted derivatives.
Oxidation: Products include 2,5-dibromo-1,3-dimethylbenzoic acid.
Reduction: Products include 2,5-dibromo-1,3-dimethylcyclohexane.
Scientific Research Applications
2,5-Dibromo-1,3-dimethylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
1,3-Dibromo-2,5-dimethylbenzene: Similar structure but with different bromine substitution pattern.
1,4-Dibromo-2,5-dimethylbenzene: Bromine atoms at the 1 and 4 positions instead of 2 and 5.
2,5-Dibromo-1,4-dimethylbenzene: Methyl groups at the 1 and 4 positions instead of 1 and 3.
Uniqueness: 2,5-Dibromo-1,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 2 and 5 positions and methyl groups at the 1 and 3 positions provides distinct chemical properties compared to other isomers.
Properties
IUPAC Name |
2,5-dibromo-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGKGMZLZIPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374145 | |
Record name | 2,5-dibromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100189-84-2 | |
Record name | 2,5-dibromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2,6-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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